![molecular formula C15H10N2O4 B1224450 (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone](/img/structure/B1224450.png)
(3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone
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Overview
Description
(3-amino-5-nitro-2-benzofuranyl)-phenylmethanone is an aromatic ketone.
Scientific Research Applications
Antimicrobial and Antioxidant Studies
Research by Rashmi et al. (2014) explores the antimicrobial and antioxidant properties of derivatives similar to (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone. Their study synthesizes and characterizes novel (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, revealing significant antibacterial activity and free radical scavenging abilities. This suggests potential applications in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).
Schiff Base Ligands and Metal Ion Complex Formation
A study by Asadi et al. (2011) focused on the synthesis of Schiff base ligands related to (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone. These ligands were used to form complexes with various metal ions like Ni(II), Cu(II), and Zn(II). The study highlights the potential application of such compounds in coordination chemistry and metal ion complexation (Asadi et al., 2011).
Antibacterial and Antifungal Agents
Bharathi et al. (2023) investigated benzofuran derivatives containing 1, 2, 4-triazole moiety, using (3-Amino-5-nitro-1-benzofuran-2-yl)(phenyl)methanone as a key intermediate. Their research demonstrated potent antibacterial and antifungal activities, suggesting a role in developing new antimicrobial drugs (Bharathi et al., 2023).
Synthesis and Antitumor Evaluation
A study by Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole, which are structurally related to (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone. These compounds showed cytostatic activities against various human cancer cell lines, highlighting their potential as antitumor agents (Racané et al., 2006).
Molecular Docking and Drug Design
In the realm of computer-assisted drug design, Bharathi et al. (2023) utilized molecular docking studies to assess the binding efficiency of benzofuran derivatives (including (3-Amino-5-nitro-1-benzofuran-2-yl)(phenyl)methanone) with bacterial proteins. This indicates its potential application in the design and optimization of new drugs through computational methods (Bharathi et al., 2023).
properties
Product Name |
(3-Amino-5-nitro-2-benzofuranyl)-phenylmethanone |
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Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(3-amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10N2O4/c16-13-11-8-10(17(19)20)6-7-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2 |
InChI Key |
WFHQUIDYYGWVLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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